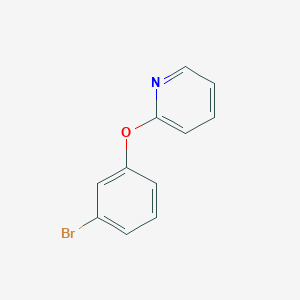

2-(3-Bromophenoxy)pyridine

描述

Contextualization within Heterocyclic Chemistry: Pyridine (B92270) and Aryloxy Ether Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry. Pyridine, a six-membered aromatic ring with one nitrogen atom, is a cornerstone of heterocyclic chemistry. slideshare.netyoutube.comyoutube.comyoutube.com Its derivatives are ubiquitous in nature and are found in many pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the pyridine ring imparts distinct properties, such as basicity and the ability to act as a nucleophile, which are not present in its all-carbon counterpart, benzene (B151609). youtube.com

The aryloxy ether scaffold, characterized by an oxygen atom connecting an aryl group to another organic moiety, is another crucial structural motif in organic chemistry. This linkage provides a degree of conformational flexibility while maintaining electronic communication between the two connected parts of the molecule.

2-(3-Bromophenoxy)pyridine brings together these two important scaffolds. The pyridine ring can engage in various chemical transformations, including electrophilic and nucleophilic substitutions, while the aryloxy ether linkage provides a stable connection to the bromophenyl group.

Significance of Organobromine Compounds in Modern Synthetic Chemistry

Organobromine compounds, organic molecules containing a carbon-bromine bond, are highly valuable in modern synthetic chemistry. wikipedia.orgnih.gov The bromine atom is a good leaving group in nucleophilic substitution reactions and can be readily replaced by a variety of other functional groups. researchgate.net This reactivity makes organobromine compounds excellent precursors for the construction of complex molecular architectures.

Furthermore, the carbon-bromine bond can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of organobromine compounds is often intermediate between that of the more reactive organoiodine compounds and the less reactive organochlorine compounds, offering a good balance between stability and reactivity for many synthetic applications. wikipedia.orgyoutube.com

Overview of Research Paradigms for Aryloxypyridine Systems

Research into aryloxypyridine systems, such as this compound, is driven by the desire to create novel molecules with specific functions. In medicinal chemistry, for instance, the aryloxypyridine core is a common feature in drugs targeting a wide range of diseases. rsc.orgnih.gov The ability to modify the substituents on both the pyridine and the aryl rings allows chemists to fine-tune the pharmacological properties of these molecules.

In materials science, aryloxypyridine derivatives are explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The electronic properties of these molecules can be tailored by introducing different functional groups, leading to materials with specific optical and electronic characteristics.

The synthesis of aryloxypyridine systems often involves the coupling of a hydroxypyridine with an aryl halide or vice versa. acs.org The development of new and more efficient catalytic methods for these coupling reactions is an active area of research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 92545-83-0 |

| Molecular Formula | C11H8BrNO |

| Molecular Weight | 250.09 g/mol |

| Alternate Names | 1-Bromo-3-[(pyridin-2-yl)oxy]benzene; 3-Bromophenyl pyridin-2-yl ether |

Data sourced from Santa Cruz Biotechnology and PubChem. scbt.comnih.gov

Detailed Research Findings

Recent studies have focused on leveraging the reactivity of the bromine atom in this compound for the synthesis of more elaborate structures. For example, the bromine atom can serve as a handle for introducing other functional groups through cross-coupling reactions. This allows for the creation of a library of related compounds with diverse properties, which can then be screened for biological activity or material applications.

The synthesis of this compound itself can be achieved through various methods, typically involving the reaction of 2-halopyridine with 3-bromophenol (B21344) or 2-hydroxypyridine (B17775) with a 1,3-dihalobenzene derivative. Advances in copper-catalyzed N- and O-arylation reactions have provided efficient routes to such compounds. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEIVVAAUANDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616367 | |

| Record name | 2-(3-Bromophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92545-83-0 | |

| Record name | 2-(3-Bromophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 3 Bromophenoxy Pyridine

Multi-Step Synthesis and Reaction Cascade Design

The construction of 2-(3-bromophenoxy)pyridine is typically achieved through a multi-step process centered around a key C-O bond-forming cross-coupling reaction. vapourtec.comsavemyexams.comlibretexts.orgyoutube.com The most common strategies are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.

Ullmann Condensation Route: The Ullmann condensation is a classical and widely used method for forming diaryl ether linkages. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2-halopyridine (such as 2-bromopyridine) with 3-bromophenol (B21344).

Step 1: Preparation of Reactants: The synthesis begins with commercially available or laboratory-prepared 2-bromopyridine (B144113) and 3-bromophenol.

Step 2: Copper-Catalyzed C-O Coupling: The core reaction involves heating the 2-bromopyridine and 3-bromophenol with a copper catalyst (e.g., CuI, CuCl, or copper powder) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent like DMF or DMSO. wikipedia.orgnih.govmdpi.com The development of ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylenediamine can facilitate the reaction under milder conditions. nih.gov

Buchwald-Hartwig C-O Coupling Route: A more modern alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig C-O coupling. wikipedia.orgorganic-chemistry.org This reaction platform is known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the often harsh requirements of the Ullmann condensation. wikipedia.org

Step 1: Reactant Preparation: Similar to the Ullmann route, this pathway uses a 2-halopyridine and 3-bromophenol.

Step 2: Palladium-Catalyzed C-O Coupling: The reaction is performed using a palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP) and a base (e.g., NaOtBu, K₃PO₄). chemspider.comresearchgate.net Toluene (B28343) and THF are commonly used solvents for this transformation. chemspider.com

Reaction Cascade Design: While the synthesis of this compound is typically a discrete multi-step process, the principles of reaction cascade design aim to combine multiple transformations into a single, one-pot operation to improve efficiency and reduce waste. rsc.orgresearchgate.net For instance, a hypothetical cascade could involve the in situ generation of one of the coupling partners followed immediately by the C-O bond formation. However, specific, well-established cascade reactions leading directly to this compound are not prominently documented in the literature. The development of such a process would likely involve a sequence such as an imination followed by a Buchwald-Hartwig coupling and a final cycloaddition, as has been demonstrated for other complex heterocyclic systems. rsc.org

Optimization of Reaction Conditions and Stereochemical Control

Optimization of Reaction Conditions: The yield and efficiency of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.

For Ullmann-type reactions , modern advancements have focused on moving away from the harsh conditions of traditional protocols. Optimization involves:

Catalyst/Ligand System: While early methods used stoichiometric copper powder at high temperatures (>200°C), current systems use catalytic amounts of copper salts (e.g., CuI) with ligands like phenanthrolines, diamines, or more recently, oxalohydrazides, which can lead to high turnover numbers. wikipedia.orgnih.govnih.gov

Base and Solvent: The choice of base is critical, with cesium carbonate (Cs₂CO₃) often providing superior results to potassium carbonate (K₂CO₃). Solvents like DMF, DMSO, or DMA are typically used. nih.gov

For Buchwald-Hartwig C-O couplings , optimization focuses on the palladium-ligand complex:

Catalyst and Ligand: The selection of the phosphine ligand is paramount. Sterically hindered, electron-rich ligands such as tBuXPhos, BippyPhos, or BINAP have been shown to be highly effective for C-N and C-O couplings involving heteroaryl halides. wikipedia.orgchemspider.comnih.gov Pre-catalysts like [Pd(crotyl)Cl]₂ can also enhance catalytic activity. nih.gov

Base and Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed. researchgate.netnih.gov Aprotic solvents such as toluene or THF are standard. chemspider.com

The table below summarizes key parameters for optimization in both synthetic routes.

| Parameter | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Coupling (Palladium-Catalyzed) |

|---|---|---|

| Catalyst | CuI, CuCl, Cu₂O, Copper Nanoparticles | Pd(OAc)₂, [Pd₂(dba)₃], [Pd(crotyl)Cl]₂ |

| Ligand | 1,10-Phenanthroline, TMEDA, N-methyl-imidazole, Oxalohydrazides | XPhos, tBuBrettPhos, BINAP, BippyPhos, dppp |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOLi | NaOtBu, KOtBu, K₂CO₃ |

| Solvent | DMF, DMSO, DMA, Toluene | Toluene, THF, Dioxane |

| Temperature | Typically 100-150°C (can be higher in older protocols) | Typically 60-110°C |

Stereochemical Control: The concept of stereochemical control is fundamental in syntheses involving chiral molecules, which are non-superimposable on their mirror images. ethz.chorchid-chem.com This control is crucial for producing a specific stereoisomer, often achieved through asymmetric synthesis, chiral pool synthesis, or the use of chiral catalysts. researchgate.neticiq.orgchinesechemsoc.org

However, the target molecule, this compound, is achiral . It does not possess any stereocenters (such as a carbon atom bonded to four different substituents) and has a plane of symmetry. Therefore, its synthesis does not produce stereoisomers (enantiomers or diastereomers). As a result, the need for stereochemical control is not a factor in its preparation.

Principles of Sustainable Synthesis in this compound Preparation

The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. yale.eduacs.org These principles can be applied to the synthesis of this compound by modifying traditional cross-coupling methodologies.

Key sustainable approaches include:

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of diaryl ethers. researcher.lifenih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. tandfonline.commdpi.com This reduction in energy consumption is a core tenet of green chemistry.

Safer Solvents: Traditional solvents for coupling reactions, such as DMF and toluene, pose environmental and health risks. Green chemistry encourages the use of safer, bio-based, or recyclable solvents. acs.org Recent studies on Buchwald-Hartwig reactions have identified greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as effective replacements for conventional solvents. nsf.govacs.org For Ullmann reactions, the use of biomass-derived solvents like furfuryl alcohol, potentially in an azeotropic mixture with water, has been shown to be effective and allows for solvent recovery and reuse. rsc.org Aqueous micellar catalysis, where the reaction occurs in nano-sized surfactant aggregates in water, represents another sustainable approach for Pd-catalyzed couplings. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. yale.edu Modern cross-coupling methods align with this principle by using low loadings of highly active copper or palladium catalysts. acs.orgacs.org Developing heterogeneous or recyclable catalysts, such as palladium on carbon (Pd/C) or copper nanoparticles, further enhances the sustainability of the process by simplifying catalyst removal and enabling reuse. mdpi.comresearchgate.netresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Cross-coupling reactions like the Ullmann and Buchwald-Hartwig syntheses are generally high in atom economy, as the primary byproducts are simple salts derived from the base and the halide leaving group.

The table below highlights the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times from hours to minutes and lower overall energy consumption. tandfonline.commdpi.com |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents (e.g., DMF, Toluene) with greener alternatives like 2-MeTHF, MTBE, or biomass-derived solvents (e.g., furfuryl alcohol). nsf.govrsc.org Use of aqueous micellar conditions. nih.gov |

| Catalysis | Employing highly active, low-loading copper or palladium catalysts to minimize metal waste. acs.org Development of recyclable heterogeneous catalysts (e.g., Pd/C, nanoparticles). mdpi.comresearchgate.net |

| Prevention of Waste | Optimizing reactions to achieve high yields and selectivity, thus minimizing the formation of byproducts and simplifying purification. |

Comprehensive Spectroscopic and Structural Elucidation of 2 3 Bromophenoxy Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Differentiation

The ¹H NMR spectrum of 2-(3-Bromophenoxy)pyridine is anticipated to exhibit a series of signals corresponding to the eight distinct protons on the pyridinyl and bromophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the bromine atom, as well as the electron-donating character of the ether oxygen.

The protons on the pyridine ring are expected to appear at lower field due to the deshielding effect of the electronegative nitrogen atom. Specifically, the proton at position 6 of the pyridine ring (H-6), being ortho to the nitrogen, is predicted to be the most downfield signal. The protons at positions 3, 4, and 5 would appear at intermediate chemical shifts. For comparison, in 2-bromopyridine (B144113), the proton at the 6-position appears at approximately 8.3-8.4 ppm. chemicalbook.com

The protons of the 3-bromophenyl ring will also display characteristic shifts. The presence of the bromine atom and the ether linkage will influence their positions. The proton ortho to the bromine atom and meta to the ether linkage is expected to be at a lower field than the other phenyl protons due to the deshielding effect of the halogen.

A predicted ¹H NMR data table is presented below based on the analysis of similar structures. chemicalbook.comacs.org

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Py) | 8.2 - 8.4 | dd | ~5, ~2 |

| H-4 (Py) | 7.7 - 7.9 | ddd | ~8, ~8, ~2 |

| H-5 (Py) | 7.1 - 7.3 | ddd | ~8, ~5, ~1 |

| H-3 (Py) | 6.9 - 7.1 | d | ~8 |

| H-2' (Ph) | 7.3 - 7.5 | t | ~2 |

| H-4' (Ph) | 7.2 - 7.4 | ddd | ~8, ~2, ~1 |

| H-6' (Ph) | 7.1 - 7.3 | ddd | ~8, ~2, ~1 |

| H-5' (Ph) | 7.0 - 7.2 | t | ~8 |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum will provide information on the 11 carbon atoms of this compound. The carbon attached to the ether oxygen on the pyridine ring (C-2) and the carbon attached to the bromine on the phenyl ring (C-3') are expected to be significantly influenced.

The carbons of the pyridine ring will show characteristic shifts, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen atom. For instance, in 2-bromopyridine, the C-2 carbon appears around 142.4 ppm. rsc.org The carbons of the bromophenyl ring will also have distinct chemical shifts, with the carbon bearing the bromine atom (C-3') being significantly shielded by the "heavy atom effect" of bromine, while the carbon attached to the ether oxygen (C-1') will be deshielded.

A predicted ¹³C NMR data table is provided below based on known values for similar compounds. rsc.orgchemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Py) | 162 - 164 |

| C-6 (Py) | 148 - 150 |

| C-4 (Py) | 138 - 140 |

| C-3 (Py) | 118 - 120 |

| C-5 (Py) | 112 - 114 |

| C-1' (Ph) | 155 - 157 |

| C-3' (Ph) | 120 - 122 |

| C-5' (Ph) | 130 - 132 |

| C-2' (Ph) | 115 - 117 |

| C-6' (Ph) | 123 - 125 |

| C-4' (Ph) | 128 - 130 |

Note: This is a predicted data table. Actual experimental values may vary.

Heteronuclear Correlation (HSQC, HMBC) and Nuclear Overhauser Effect (NOESY) Studies

Two-dimensional (2D) NMR experiments are invaluable for the definitive assignment of proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are crucial for establishing the connectivity between the pyridine and bromophenyl rings through the ether linkage. For example, correlations between the protons on the pyridine ring (e.g., H-3) and the carbons of the bromophenyl ring (e.g., C-1') would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can help to determine the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the diaryl ether linkage would likely appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration will be observed at lower frequencies, typically in the 500-600 cm⁻¹ region. For comparison, the IR spectrum of 5-bromo-2,3-dihydroxy pyridine shows C-H stretching bands around 3105-3115 cm⁻¹. mewaruniversity.org

The Raman spectrum would complement the IR data. Aromatic ring stretching vibrations are typically strong in Raman spectra. The C-Br stretching vibration may also be observable.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 (strong) |

| Asymmetric C-O-C Stretch | 1200 - 1300 | Weak or absent |

| Symmetric C-O-C Stretch | 1000 - 1100 | Moderate |

| C-Br Stretch | 500 - 600 | Moderate |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 250 and 252 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ethers is the cleavage of the C-O bond. This could lead to the formation of a bromophenoxy radical and a pyridyl cation (m/z 78), or a pyridyloxy radical and a bromophenyl cation (m/z 155/157). Another likely fragmentation is the loss of the bromine atom, leading to a fragment at m/z 171. Further fragmentation of these primary ions would lead to other smaller charged species. The predicted mass spectrometry data for the related this compound-3-carboxylic acid shows a [M+H]⁺ peak, indicating that protonated species are readily formed. uni.lu

| Ion Fragment | Predicted m/z |

| [C₁₁H₈⁷⁹BrNO]⁺ | 250 |

| [C₁₁H₈⁸¹BrNO]⁺ | 252 |

| [C₁₁H₈NO]⁺ | 170 |

| [C₆H₄⁷⁹BrO]⁺ | 171 |

| [C₆H₄⁸¹BrO]⁺ | 173 |

| [C₅H₄N]⁺ | 78 |

| [C₆H₄Br]⁺ | 155/157 |

Note: This is a predicted data table. Actual experimental values may vary.

X-ray Crystallography for Precise Molecular Structure and Solid-State Conformation

The crystal structure would reveal the dihedral angle between the planes of the pyridine and bromophenyl rings, which is a key conformational feature. Intermolecular interactions, such as π-π stacking or halogen bonding involving the bromine atom, would also be elucidated, providing insight into the packing of the molecules in the crystal lattice.

Single Crystal Growth Techniques

The successful cultivation of single crystals is a prerequisite for X-ray crystallographic analysis. For an organic molecule like this compound, several standard techniques would typically be employed. The choice of method is often empirical and depends on the compound's solubility, thermal stability, and polymorphism.

Commonly utilized techniques include:

Slow Evaporation: This is the most frequently used method for growing single crystals of organic compounds. A solution of the compound is prepared in a suitable solvent or a mixture of solvents. The container is then loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of crystals. The rate of evaporation is a critical parameter that needs to be carefully controlled to obtain high-quality crystals.

Solvent Diffusion: This technique involves two layers of solvents, one in which the compound is soluble (the solvent) and another in which it is less soluble (the anti-solvent). The compound is dissolved in the solvent, and the anti-solvent is carefully layered on top. Over time, the anti-solvent diffuses into the solvent layer, reducing the solubility of the compound and inducing crystallization at the interface.

Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container along with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, decreasing the compound's solubility and promoting crystal growth.

Cooling: For compounds that exhibit a significant change in solubility with temperature, slow cooling of a saturated solution can be an effective method. The solution is heated to dissolve the compound and then gradually cooled, allowing for the formation of well-ordered crystals.

The selection of an appropriate solvent system is crucial for all these techniques. Ideal solvents should exhibit moderate solubility for the compound and have a suitable boiling point to control the rate of crystallization.

Crystal Packing and Intermolecular Interactions Analysis

Once a suitable single crystal is obtained and analyzed by X-ray diffraction, the resulting data provides a three-dimensional map of the electron density within the crystal. This allows for the precise determination of the molecular structure and the arrangement of molecules in the crystal lattice, known as crystal packing. The analysis of crystal packing focuses on identifying and characterizing the various non-covalent interactions that hold the molecules together. For this compound, the following types of intermolecular interactions would be of particular interest:

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen or nitrogen atoms could be present. These interactions, while individually weak, can collectively contribute to the stability of the crystal structure.

π-π Stacking Interactions: The two aromatic rings in the molecule, the bromophenyl and the pyridyl rings, can engage in π-π stacking interactions. These can be either face-to-face or offset (displaced) stacking arrangements. The geometry and distance between the interacting rings are key parameters in characterizing these interactions.

A comprehensive analysis would involve quantifying the geometric parameters of these interactions (distances and angles) and often employs computational tools to estimate their energetic contributions to the crystal lattice's stability.

In the absence of experimental data for this compound, the discussion above serves as a theoretical guide to the methodologies and principles that would be applied to elucidate its comprehensive spectroscopic and structural characteristics.

Theoretical and Computational Chemistry Investigations of 2 3 Bromophenoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. chemrxiv.org For 2-(3-bromophenoxy)pyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in understanding its fundamental properties. mdpi.com

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The molecule consists of a pyridine (B92270) ring and a 3-bromophenyl group linked by an oxygen atom. The rotational freedom around the C-O bonds suggests the possibility of different conformers.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.905 |

| C-O (phenoxy) | 1.380 |

| C-O (pyridine) | 1.365 |

| C-N (pyridine) | 1.340 |

| C-O-C | 119.5 |

| C-C-Br | 119.8 |

Note: These values are illustrative and based on typical DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, particularly the oxygen and bromine atoms, as well as the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring. This distribution highlights the sites susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap for similar brominated pyridine derivatives has been calculated to be in the range of 4-5 eV, indicating a relatively stable molecule. mdpi.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative and based on DFT calculations for analogous compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the MEP surface of this compound, the most negative potential (typically colored red) is expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and to a lesser extent, around the oxygen and bromine atoms. These regions are the most likely sites for protonation and interaction with electrophiles. The positive potential (typically colored blue) would be concentrated on the hydrogen atoms of the pyridine ring and the region around the C-Br bond, known as a σ-hole, which can participate in halogen bonding. dtic.mil Understanding the MEP is crucial for predicting non-covalent interactions. sci-hub.stmdpi.com

Quantum Chemical Descriptors for Predicting Reaction Pathways and Selectivity

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of the reactivity of this compound. These descriptors, derived from the electronic structure, help in predicting reaction pathways and selectivity.

Some key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations would likely confirm that the nitrogen atom is a primary site for electrophilic attack, while specific carbon atoms on the pyridine and bromophenyl rings would be identified as susceptible to nucleophilic or radical attack.

Table 3: Representative Quantum Chemical Descriptors (Illustrative)

| Descriptor | Value |

| Electronegativity (χ) (eV) | 4.15 |

| Chemical Hardness (η) (eV) | 2.35 |

| Chemical Softness (S) (eV⁻¹) | 0.43 |

| Electrophilicity Index (ω) (eV) | 3.67 |

Note: These values are illustrative and calculated based on the FMO energies in Table 2.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the interactions of this compound with solvent molecules, providing a more realistic picture of its behavior in solution.

By simulating the trajectory of the molecule in a box of solvent (e.g., water, methanol), one can investigate:

Solvation effects: How the solvent influences the conformation and electronic properties of the molecule.

Translational and rotational diffusion: How the molecule moves and tumbles in the solvent.

Interaction energies: The strength of the interactions between the solute and solvent molecules.

For this compound, MD simulations could reveal the formation of hydrogen bonds between the nitrogen atom of the pyridine ring and protic solvent molecules. The simulations would also show how the hydrophobic bromophenyl group interacts with non-polar regions of the solvent. Such studies are crucial for understanding reaction kinetics and mechanisms in solution. rsc.orgresearchgate.net

In Silico Modeling of Supramolecular Interactions and Self-Assembly Propensities

The presence of a bromine atom and aromatic rings in this compound suggests its potential to participate in various supramolecular interactions, such as halogen bonding, π-π stacking, and C-H···π interactions. In silico modeling can be used to explore these interactions and predict the self-assembly behavior of the molecule.

Halogen bonding: The region of positive electrostatic potential on the bromine atom (σ-hole) can interact with Lewis bases, such as the nitrogen atom of another pyridine ring or other electron-rich sites.

π-π stacking: The aromatic rings of two or more molecules can stack on top of each other, driven by electrostatic and dispersion forces.

C-H···π interactions: The C-H bonds of one molecule can interact with the π-electron cloud of an adjacent molecule.

By modeling the formation of dimers and larger aggregates of this compound, computational methods can predict the most stable supramolecular structures and the energies of these interactions. This information is vital for the design of new materials with specific solid-state properties, such as crystals for electronics or pharmaceuticals. rsc.orgchemrxiv.orgacs.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways of 2 3 Bromophenoxy Pyridine

Functionalization of the Pyridine (B92270) Heterocycle

The pyridine ring in 2-(3-Bromophenoxy)pyridine contains a nitrogen atom that significantly influences its reactivity, particularly towards electrophiles.

Electrophilic aromatic substitution (SEAr) on a pyridine ring is considerably more difficult than on benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. wikipedia.org This further deactivates the ring, making substitution even more challenging. rsc.org

When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). Attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.comquimicaorganica.org In the context of this compound, the available positions on the pyridine ring for electrophilic attack are C-3, C-4, C-5, and C-6. Based on electronic effects, substitution would be predicted to occur at the C-3 or C-5 positions.

To overcome the low reactivity, one strategy is to first convert the pyridine to a pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the 2- and 4-positions. wikipedia.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Additions to the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. This reactivity is fundamental to the formation of pyridinium salts and pyridine N-oxides, which are key intermediates in organic synthesis.

N-Alkylation to Form Pyridinium Salts: The pyridine nitrogen can be readily alkylated by treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form quaternary pyridinium salts. This reaction proceeds via a standard SN2 mechanism. The resulting pyridinium salts exhibit altered reactivity compared to the parent pyridine; the ring becomes significantly more electron-deficient and activated towards nucleophilic attack on the ring carbons. nih.govrsc.org The formation of these salts is a common strategy to modify the electronic properties of the pyridine ring and to introduce a variety of substituents. researchgate.netresearchgate.net In some specialized systems, such as those involving bis(imino)pyridines, direct N-alkylation has been achieved even with organometallic reagents like methyl lithium, a reaction that highlights the pyridine nitrogen's inherent nucleophilicity. scielo.org.mxnih.govnih.gov

N-Oxidation: The pyridine nitrogen can also undergo oxidation to form the corresponding pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). uoanbar.edu.iq The resulting N-oxide exhibits unique reactivity; it activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the C2 and C4 positions. uoanbar.edu.iqnih.gov The oxygen atom can be subsequently removed by reagents like phosphorus trichloride (B1173362) (PCl₃), making N-oxidation a strategic step for the synthesis of pyridine derivatives that are otherwise difficult to access. uoanbar.edu.iq

Transformations Involving the Phenoxy Ether Linkage

The diaryl ether linkage in this compound is generally a robust functional group, resistant to cleavage under many standard chemical conditions.

Resistance to Acidic Cleavage: Unlike alkyl aryl ethers, which can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield a phenol (B47542) and an alkyl halide, diaryl ethers are typically unreactive. libretexts.orgmasterorganicchemistry.comyoutube.com This inertness is attributed to the strength of the sp²-hybridized carbon-oxygen bonds. The reaction of this compound with strong mineral acids is therefore not expected to cleave the ether bond, leaving the core scaffold intact. libretexts.org

Alternative Cleavage Methods: While classical acidic cleavage is ineffective, specialized and often harsh conditions are required to break the C-O bond in diaryl ethers. These methods are not as common or straightforward. More advanced strategies, sometimes involving organometallic reagents or specific catalysts, would be necessary to achieve this transformation. Additionally, enzymatic methods, such as those using peroxygenases found in fungi, have been shown to cleave diverse ether linkages, including those in aromatic compounds, under mild conditions. nih.gov Another novel approach involves the use of reagents like PhenoFluor, which has been shown to mediate the formation of diaryl ethers, suggesting a distinct mechanistic pathway that could potentially be exploited for cleavage under specific conditions. nih.gov

Strategic Functional Group Interconversions for Library Synthesis

The presence of a bromine atom on the phenoxy ring is the key feature that allows for the extensive derivatization of this compound. The carbon-bromine bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries. These reactions are central to modern medicinal chemistry and materials science for creating large sets of structurally related compounds for screening. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. libretexts.org The bromine atom of this compound can be readily coupled with a wide range of aryl or vinyl boronic acids or their corresponding esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.netorganic-chemistry.org The versatility of commercially available boronic acids allows for the introduction of a vast array of substituents at this position, generating a library of biaryl ether derivatives. The reaction is known for its high tolerance of various functional groups. beilstein-journals.orgacs.org

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-(Biphenyl-3-yloxy)pyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-((4'-Methoxybiphenyl)-3-yloxy)pyridine |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-((3,3'-Bipyridin)-5-yloxy)pyridine |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 2-(3-Vinylphenoxy)pyridine |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows the bromine atom of this compound to be substituted with a wide variety of amines, including anilines, alkylamines, and heterocycles. chemspider.comresearchgate.netnih.gov This pathway is invaluable for synthesizing libraries of arylamine-containing diaryl ethers, which are common motifs in pharmacologically active compounds. The choice of phosphine (B1218219) ligand is crucial for the success and scope of the reaction.

| Entry | Amine | Catalyst System | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(3-(Pyridin-2-yloxy)phenyl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-Phenyl-3-(pyridin-2-yloxy)aniline |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | N-Benzyl-3-(pyridin-2-yloxy)aniline |

| 4 | Pyrrolidine | Pd(dppf)Cl₂ | LiHMDS | THF | 2-(3-(Pyrrolidin-1-yl)phenoxy)pyridine |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgslideshare.net This reaction, co-catalyzed by palladium and copper complexes, can be used to install an alkynyl group in place of the bromine atom on the this compound scaffold. organic-chemistry.orglibretexts.org The resulting arylalkyne products are themselves versatile intermediates that can undergo further transformations, such as cycloadditions or reductions, providing access to a rich diversity of molecular architectures for library synthesis. scirp.orgsoton.ac.uk

| Entry | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(3-(Phenylethynyl)phenoxy)pyridine |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 2-(3-((Trimethylsilyl)ethynyl)phenoxy)pyridine |

| 3 | Propargyl alcohol | PdCl₂(MeCN)₂ / CuI | Piperidine | Acetonitrile | 3-(3-(Pyridin-2-yloxy)phenyl)prop-2-yn-1-ol |

| 4 | 1-Heptyne | Pd(dppf)Cl₂ / CuI | DIPA | Toluene | 2-(3-(Hept-1-yn-1-yl)phenoxy)pyridine |

Applications of 2 3 Bromophenoxy Pyridine in Catalysis and Coordination Chemistry

Design and Synthesis of 2-(3-Bromophenoxy)pyridine as a Ligand

The design of ligands is a cornerstone of modern coordination chemistry and catalysis, as the ligand framework dictates the steric and electronic environment of a metal center, thereby controlling its reactivity and selectivity. nih.govmdpi.com this compound is an attractive ligand candidate due to its modular nature. The synthesis of such diaryl ethers can typically be achieved through established methods like the Ullmann condensation or nucleophilic aromatic substitution reactions, involving precursors such as a 2-halopyridine and 3-bromophenol (B21344).

Once synthesized, this compound can be employed as a ligand to create functional metal complexes with various transition metals. wikipedia.org The pyridine (B92270) nitrogen atom possesses a lone pair of electrons readily available for coordination, classifying it as a classic L-type ligand. wikipedia.org The broader structure offers multiple points for modification, allowing for the fine-tuning of its properties to suit specific catalytic or structural applications.

The coordination of this compound to a metal center is primarily expected to occur through the nitrogen atom of the pyridine ring. In this mode, it acts as a monodentate ligand, similar to pyridine itself. Transition metal complexes with pyridine ligands are known to adopt various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the presence of other ligands. wikipedia.org

While the primary coordination site is the pyridine nitrogen, the ether oxygen of the phenoxy group could potentially participate in coordination. This would result in the ligand acting as a bidentate, chelating ligand, forming a stable five-membered ring with the metal center. This N,O-chelation is influenced by several factors:

Nature of the Metal Ion: Hard metal ions may favor coordination with the oxygen atom, whereas softer metals will preferentially bind to the nitrogen.

Ligand Flexibility: The C-O-C bond angle and rotational freedom determine the ligand's ability to adopt the correct conformation for chelation.

Reaction Conditions: The solvent and temperature can influence the coordination equilibrium.

The presence of two distinct donor atoms (N and O) with different electronic properties makes this compound an interesting candidate for forming stable and reactive metallacycles. researchgate.net

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Description | Potential Metal Geometries |

|---|---|---|---|

| Monodentate | N (pyridine) | The ligand binds to the metal center solely through the pyridine nitrogen. This is the most common mode for simple pyridine ligands. | Tetrahedral, Square Planar, Octahedral |

| Bidentate Chelate | N (pyridine), O (ether) | The ligand binds through both the nitrogen and the ether oxygen, forming a five-membered chelate ring. | Square Planar, Octahedral |

| Bridging | N (pyridine) | In polynuclear complexes, the pyridine ring can bridge two metal centers. | Dinuclear, Polynuclear, Coordination Polymers |

The performance of a ligand in a metal complex is governed by a delicate balance of steric and electronic factors. nih.govrsc.org The bromophenoxy group in this compound introduces distinct effects that can be leveraged to tune the properties of a metal catalyst or complex. ubaya.ac.idmanchester.ac.ukresearchgate.net

Electronic Effects: The electronic nature of the ligand influences the electron density at the metal center, which in turn affects its catalytic activity and stability.

Pyridine Ring: The pyridine ring is inherently π-deficient.

Phenoxy Group: The ether oxygen atom can donate electron density to the pyridine ring via a resonance effect, while simultaneously withdrawing electron density through an inductive effect.

This modulation of ligand basicity is crucial, as it can affect the strength of the metal-ligand bond and the reactivity of the resulting complex in catalytic cycles. nih.gov

Steric Effects: Steric hindrance plays a critical role in determining the coordination number of the metal, the geometry of the complex, and the selectivity of catalytic reactions. nih.gov The 2-(3-bromophenoxy) group imposes significant steric bulk near the metal's coordination site. This can:

Prevent the coordination of multiple ligands, favoring the formation of complexes with lower coordination numbers.

Create a specific chiral pocket around the metal center, which is essential for asymmetric catalysis.

Influence the rate of ligand association and dissociation, which can be a key factor in catalytic turnover.

The interplay of these steric and electronic properties allows for the rational design of metal complexes with tailored reactivity. rsc.org

Table 2: Summary of Steric and Electronic Parameters of the this compound Ligand

| Parameter | Feature | Influence on Ligand Performance |

|---|---|---|

| Electronic | Electron-withdrawing bromo group | Decreases the basicity of the pyridine N-donor, potentially stabilizing lower oxidation states of the metal center. |

| π-deficient pyridine ring | Acts as a weak π-acceptor, influencing M-L back-bonding. wikipedia.org | |

| Phenoxy ether oxygen | Modulates electron density through competing inductive and resonance effects. | |

| Steric | Bulky bromophenoxy group at the 2-position | Creates a defined steric environment around the metal, influencing substrate approach and reaction selectivity. |

| Potential for restricted rotation | Can lead to atropisomerism if rotation around the C-O bond is hindered, offering a route to chiral ligands. |

Role in Homogeneous Catalysis

Ligands based on pyridine scaffolds are ubiquitous in homogeneous catalysis, particularly in cross-coupling reactions catalyzed by transition metals like palladium. nih.gov The ligands stabilize the metal center, enhance its solubility, and play a direct role in the catalytic cycle by influencing oxidative addition, transmetalation, and reductive elimination steps. mdpi.com this compound, with its tunable electronic and steric profile, is a promising candidate for use in such catalytic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The choice of ligand is critical for the success of these transformations. acs.orgnih.gov While specific studies employing this compound as a ligand are not extensively documented, its structural features suggest potential applicability in several key reactions:

Suzuki-Miyaura Coupling: The steric bulk of the bromophenoxy group could enhance the rate of reductive elimination, a key step in this reaction. The ligand's electronic properties would influence the stability and activity of the Pd(0)/Pd(II) catalytic species. nih.gov

Heck Coupling: Pyridine-based ligands have been shown to be effective in Heck reactions. The properties of this compound could help control regioselectivity and efficiency. nih.gov

Buchwald-Hartwig Amination: In C-N bond formation, the ligand's ability to promote the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond is crucial. The steric and electronic profile of this compound could be tuned for these steps. nih.gov

The presence of the bromine atom on the ligand itself opens up the possibility for the ligand to also act as a substrate in a subsequent coupling reaction, allowing for the synthesis of more complex, multimetallic, or polymeric structures.

Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, relies heavily on the design of chiral ligands. nih.gov Pyridine-containing ligands, such as Pyridine-oxazolines (PyOX), have emerged as a powerful class of "privileged ligands" for a wide range of enantioselective reactions. nih.govresearchgate.net

The this compound scaffold is an excellent platform for the development of new chiral ligands. Chirality can be introduced in several ways:

Modification of the Phenoxy Ring: Introducing a chiral substituent on the bromophenoxy ring would place a chiral center in close proximity to the coordinating nitrogen atom.

Atropisomerism: If bulky substituents were added at the positions ortho to the C-O ether bond, rotation could be restricted, leading to stable, chiral atropisomers.

The design of such C1-symmetric (nonsymmetrical) ligands is a modern strategy in asymmetric catalysis. nih.gov The distinct steric and electronic properties of the two "sides" of the ligand (the pyridine and the substituted phenoxy group) create a highly specific chiral environment around the metal, which can effectively differentiate between the two prochiral faces of a substrate, leading to high enantioselectivity. nih.govrsc.org

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.govmdpi.com These materials have garnered immense interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. nih.gov

Pyridine derivatives are frequently used as linkers in the synthesis of MOFs. researchgate.netrsc.org this compound offers several features that make it a promising candidate for MOF construction:

Coordinating Site: The pyridine nitrogen can act as a robust coordination site to link to metal nodes. nih.gov

Structural Control: The length and rigidity of the ligand dictate the size and shape of the pores within the MOF. The bulky bromophenoxy group would create significant void space.

Secondary Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of the framework and reinforce the final structure.

Functional Pores: The phenoxy and bromo groups would line the pores of the resulting MOF, imparting specific chemical properties that could be exploited for selective gas adsorption or catalysis.

By combining this compound with other linkers, such as polycarboxylates, it is possible to construct mixed-ligand MOFs with novel topologies and enhanced functionalities. nih.govrsc.org The derivative this compound-3-carboxylic acid, for instance, incorporates a carboxylate group, providing an additional strong coordination site for building robust frameworks. bldpharm.com

Investigation into Catalytic Mechanisms and Reaction Kinetics of this compound Remains an Unexplored Area of Research

Despite the growing interest in pyridine-based ligands and catalysts in organic synthesis and materials science, a thorough investigation into the specific catalytic mechanisms and reaction kinetics of this compound has not been documented in publicly available scientific literature. Extensive searches of chemical databases and academic journals did not yield specific studies detailing the mechanistic pathways or kinetic profiles of this particular compound in catalytic applications or coordination chemistry.

While the broader family of pyridine derivatives is known to participate in a variety of catalytic processes, the specific influence of the 3-bromophenoxy substituent on the electronic and steric properties of the pyridine ring in this compound, and how these factors govern its catalytic behavior, remains to be elucidated.

General mechanistic considerations for pyridine-containing catalysts often involve the coordination of the pyridine nitrogen to a metal center, influencing the metal's reactivity and selectivity. Kinetic studies in such systems typically aim to determine reaction orders, rate constants, and activation parameters to propose a plausible reaction mechanism. However, without specific experimental data for this compound, any discussion of its catalytic mechanism or reaction kinetics would be purely speculative.

Further research, including detailed kinetic experiments, spectroscopic analysis of catalytic intermediates, and computational modeling, is necessary to understand the catalytic potential and mechanistic intricacies of this compound. Such studies would be invaluable in unlocking its potential applications in catalysis and coordination chemistry.

Advanced Materials Science Applications of 2 3 Bromophenoxy Pyridine and Its Derivatives

Optoelectronic Materials Development

The design and synthesis of organic materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), is a rapidly advancing area of research. The inherent properties of the pyridine (B92270) moiety, including its electron-accepting nature, make it a valuable component in materials designed for these technologies.

Design of Organic Light-Emitting Diode (OLED) Components

Derivatives of pyridine are integral to the architecture of OLEDs, where they can function as electron-transporting materials, host materials for phosphorescent emitters, or as ligands in emissive metal complexes. The presence of a bromine atom on the phenoxy ring of 2-(3-Bromophenoxy)pyridine offers a strategic site for further chemical modification, allowing for the fine-tuning of molecular properties to enhance device performance. For instance, the bromine can act as a handle for cross-coupling reactions to introduce other functional groups or to build more complex, conjugated systems.

Photophysical Properties: Absorption and Emission Characteristics

The photophysical properties of organic molecules, namely their ability to absorb and emit light, are central to their function in optoelectronic devices. The absorption and emission characteristics are dictated by the molecule's electronic structure. In derivatives of this compound, the interplay between the electron-deficient pyridine ring and the electron-rich phenoxy group can lead to intramolecular charge transfer (ICT) states, which are crucial for luminescence.

The bromine atom can also influence the photophysical properties through the "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet excited state. This is a particularly important phenomenon in the design of phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies compared to fluorescent OLEDs.

| Property | Hypothetical Value |

| Absorption Maximum (λ_abs) | 270 - 320 nm |

| Emission Maximum (λ_em) | 350 - 450 nm |

| Quantum Yield (Φ) | 0.1 - 0.5 |

| Excited State Lifetime (τ) | 1 - 10 ns (fluorescence) |

Note: This data is hypothetical and intended for illustrative purposes, based on the properties of similar aromatic ether and pyridine compounds.

Charge Transport Properties

The introduction of a bromine atom can affect the intermolecular interactions and potentially enhance charge transport. Studies on other halogenated organic semiconductors have shown that halogen bonding can play a significant role in dictating the solid-state packing and improving charge carrier mobility.

Polymer Chemistry and Engineering Applications

The versatility of this compound extends into the realm of polymer science, where it can be utilized as a monomer to create novel polymers with tailored properties.

Use as a Monomer in Polymerization Reactions

The bromine atom on the phenoxy ring of this compound makes it a prime candidate for use as a monomer in various polymerization reactions. Specifically, it can undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for creating conjugated polymers, which are the cornerstone of organic electronics.

For example, polymerization of a di-functionalized derivative of this compound could lead to the formation of a polymer with alternating pyridine and phenoxy units in the backbone. The properties of such a polymer could be further tuned by the choice of the co-monomer.

Synthesis of Functional Polymers with Tailored Properties

The incorporation of the this compound moiety into a polymer chain can impart a range of desirable properties. The pyridine unit can introduce polarity, improve electron affinity, and provide a site for post-polymerization modification. The phenoxy ether linkage offers flexibility to the polymer backbone, which can influence its solubility and processability.

The bromine atom, if not used in the polymerization step, remains as a functional handle on the polymer side chain. This allows for further chemical transformations to introduce a variety of functional groups, leading to polymers with tailored properties for specific applications, such as sensors, membranes, or catalysts.

Below is a table outlining the potential properties of a hypothetical polymer derived from this compound.

| Property | Potential Characteristic |

| Thermal Stability (T_d) | High decomposition temperature due to aromatic backbone. |

| Glass Transition Temp. (T_g) | Moderate to high, depending on the polymer structure and molecular weight. |

| Solubility | Soluble in common organic solvents, aided by the ether linkage. |

| Electronic Properties | Potential for n-type or bipolar charge transport, tunable through co-monomer selection. |

Note: These properties are predictive and would depend on the specific polymer architecture and molecular weight.

Liquid Crystalline Materials and Self-Assembled Systems

The incorporation of the this compound moiety into larger molecular architectures can give rise to materials with liquid crystalline properties and the ability to self-assemble into ordered structures. The polarity and geometric shape of the pyridine ring, along with the bromine substituent, can significantly influence the intermolecular interactions that govern these behaviors.

Derivatives of phenoxy pyridine are actively researched for their liquid crystalline properties. For instance, Schiff base liquid crystals incorporating a pyridine ring have been synthesized and their mesomorphic behaviors studied. These compounds often exhibit various liquid crystalline phases, such as nematic and smectic phases, which are crucial for display technologies. The presence of the pyridine unit can affect the phase transition temperatures and the type of mesophase formed. researchgate.netnih.govmdpi.commdpi.com

In one study, a series of Schiff base liquid crystals with a terminal pyridine ring were synthesized. The length of the alkoxy chain attached to the molecule was found to influence the mesomorphic properties, with longer chains favoring the formation of smectic phases. mdpi.com

Table 1: Mesomorphic Properties of a Homologous Series of Pyridine-Based Schiff Base Liquid Crystals (Tn) mdpi.com

| Compound | n | Mesophase Transitions (°C) |

| T6 | 6 | Cr 111.0 N 164.4 I |

| T8 | 8 | Cr 78.0 SmA 101.6 N 153.1 I |

| T10 | 10 | Cr 85.0 SmA 115.8 N 146.2 I |

| T12 | 12 | Cr 92.0 SmA 125.4 N 142.3 I |

| T14 | 14 | Cr 98.0 SmA 130.1 N 139.8 I |

| T16 | 16 | Cr 105.0 SmA 135.2 I |

| Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic Liquid |

The ability of pyridine derivatives to form ordered structures extends to self-assembly in solution and on surfaces. Pyridine-appended fluorophores, for example, have been shown to self-assemble into one-dimensional nanostructures. rsc.org This process can lead to tunable fluorescence properties, which are of interest for optical and electronic applications. rsc.org Furthermore, pyridine dithiols have been investigated as precursors for self-assembled monolayers (SAMs) on gold surfaces, which are important for molecular electronics and sensing applications. lanl.govmdpi.com The pyridine unit can enhance the ordering and packing of the monolayer. lanl.govmdpi.com

The self-assembly of 4-pyridinium-1,4-dihydropyridine derivatives has also been studied, leading to the formation of nanoparticles in aqueous solutions. The characteristics of these nanoparticles, such as their size and surface charge, can be controlled by the molecular structure of the derivative. nih.gov

Sensor Technologies and Molecular Recognition Materials

The nitrogen atom in the pyridine ring of this compound derivatives provides a key functionality for sensor applications. This nitrogen can act as a binding site for various analytes, including metal ions and small molecules. This interaction can be transduced into a measurable signal, most commonly a change in fluorescence.

A variety of pyridine-based fluorescent sensors have been developed for the detection of different metal ions. acs.org The selectivity and sensitivity of these sensors depend on the specific design of the molecule, including the nature of the fluorophore and the binding cavity. For instance, terpyridine-based sensors have demonstrated high selectivity for Fe²⁺, Fe³⁺, Cr³⁺, Zn²⁺, and Cd²⁺ ions. researchgate.net The binding of the metal ion to the terpyridine unit can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

Another study reported a bi-component sensing system using 2,6-pyridinedicarboxylic acid for the detection of Cd²⁺, Fe²⁺, and Fe³⁺ ions. rsc.orgnih.gov The system showed distinct responses for each ion, allowing for their differentiation. rsc.orgnih.gov

The versatility of pyridine-based sensors is further highlighted by the development of probes for non-metallic species. A phenothiazine-functionalized pyridine derivative has been synthesized for the sensitive detection of hypochlorite (B82951) and picric acid. nih.gov Additionally, an imidazo[1,5-a]pyridine (B1214698) benzopyrylium-based probe has been developed for monitoring sulfur dioxide (SO₂). mdpi.com

Table 2: Performance of Selected Pyridine-Based Fluorescent Sensors

| Sensor Type | Analyte | Detection Limit | Response Type | Reference |

| Terpyridine-based | Fe²⁺ | 0.18 µM | Colorimetric | researchgate.net |

| Terpyridine-based | Fe³⁺ | 1.41 µM | Colorimetric | researchgate.net |

| Terpyridine-based | Zn²⁺ | 0.31 µM | Fluorometric | researchgate.net |

| Terpyridine-based | Cd²⁺ | 2.50 µM | Fluorometric | researchgate.net |

| 2,6-Pyridinedicarboxylic acid | Fe³⁺ | 1.28 mM | UV-visible | rsc.orgnih.gov |

| 2,6-Pyridinedicarboxylic acid | Cd²⁺ | 18.31 mM | Fluorescence | rsc.orgnih.gov |

| Pyridine-based chemosensor | Cu²⁺ | 4.2 x 10⁻⁹ M | Fluorescence quenching | researchgate.net |

| Imidazo[1,5-a]pyridine based | SO₂ | 0.98 µM | Ratiometric fluorescence | mdpi.com |

The development of these advanced materials based on derivatives of this compound underscores the importance of this chemical scaffold in creating functional molecules for a wide range of scientific and technological applications.

Broader Research Perspectives and Future Directions for 2 3 Bromophenoxy Pyridine

Integration into Advanced Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, represent a highly efficient strategy in modern synthetic chemistry. The structure of 2-(3-Bromophenoxy)pyridine is well-suited for integration into such sequences.

Future research could explore the use of this compound in novel MCRs. For instance, transition-metal-free multicomponent coupling reactions that utilize in-situ generated arynes have been developed for the synthesis of 2-phenoxypyridine (B1581987) compounds. researchgate.net This approach could be adapted to use this compound as a precursor, allowing for the one-pot construction of highly substituted and complex molecular architectures.

Another promising avenue involves the functionalization of the pyridine (B92270) ring. A ruthenium-catalyzed ortho-C–H diborylation has been successfully applied to challenging 2-phenoxypyridine substrates. acs.org This methodology could be employed as a key step in a multicomponent sequence. The initial diborylation of this compound would generate a highly versatile intermediate, which could then undergo sequential, site-selective cross-coupling reactions with different partners in the same pot, rapidly building molecular complexity around the core scaffold.

A hypothetical MCR sequence could be envisioned as follows:

Initiation: Ortho-C-H borylation of the pyridine ring of this compound.

Cascade Coupling: Sequential Suzuki or Sonogashira coupling reactions at the newly installed borylated positions and the existing bromo-substituent.

This approach would enable the creation of a diverse library of derivatives from a single, readily available starting material, embodying the efficiency and elegance of MCRs.

Exploration of High-Throughput Screening for Novel Reactivity

High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE) are powerful tools for accelerating chemical discovery. These techniques can be applied to this compound and its derivatives to rapidly discover novel reactivity and identify promising candidates for various applications.

One key area is the use of HTE to optimize reaction conditions for the synthesis of diaryl ether libraries. acs.org By running hundreds of reactions in parallel on a microscale, researchers can quickly screen vast arrays of catalysts, bases, solvents, and other additives. acs.org This approach would be invaluable for developing optimized protocols for coupling this compound with a wide range of phenols or for functionalizing its existing structure, ensuring high yields and selectivity. An example of an HTE plate design for optimizing a coupling reaction is shown below.

| Plate Section | Variable 1 (Catalyst) | Variable 2 (Base) | Variable 3 (Solvent) |

| A1-A6 | Pd Catalyst 1 | Base A | Solvents 1-6 |

| B1-B6 | Pd Catalyst 2 | Base A | Solvents 1-6 |

| C1-C6 | Pd Catalyst 1 | Base B | Solvents 1-6 |

| D1-D6 | Pd Catalyst 2 | Base B | Solvents 1-6 |

Beyond synthesis, HTS can be used to screen libraries of this compound derivatives for biological activity. Virtual HTS (vHTS) campaigns can be conducted first, where large, computer-designed virtual libraries of substituted diaryl ethers are screened against biological targets. rsc.org This computational pre-screening is cost-effective and helps prioritize a smaller, more promising set of compounds for actual synthesis and tangible biological screening. rsc.org This dual approach of virtual and tangible screening allows for the rapid exploration of the chemical space around the this compound core to identify new leads for drug discovery or agrochemicals.

Computational Design of Derivatives with Enhanced or Tuned Properties

Computational chemistry offers powerful predictive tools for designing new molecules with desired characteristics before committing to laboratory synthesis. For this compound, computational modeling can guide the development of derivatives with enhanced potency, improved safety profiles, or fine-tuned physical properties.

A prime example of this approach involves the computational modeling of pyridine variants of benzoyl-phenoxy-acetamide to create glioblastoma drug candidates with improved blood-brain barrier (BBB) penetration and lower cardiotoxicity. nih.gov A similar strategy could be applied to this compound. By creating a virtual library of derivatives with modifications at the pyridine or bromophenyl rings, researchers can calculate key physicochemical and toxicological parameters.

Table 1: Computationally Modeled Properties for Hypothetical Derivatives

| Derivative | Modification | Calculated logP | Predicted BBB Score | Predicted hERG Liability |

| Parent | This compound | 3.5 | 0.45 | Moderate |

| Derivative A | Add -OH to phenyl ring | 3.1 | 0.30 | Low |

| Derivative B | Replace -Br with -CF3 | 3.9 | 0.50 | Moderate |

| Derivative C | Add -NH2 to pyridine ring | 3.0 | 0.55 | Low |

| Derivative D | Replace -Br with -CN | 2.8 | 0.25 | Low |

Note: Data are hypothetical and for illustrative purposes only.

Furthermore, Density Functional Theory (DFT) computations can be used to understand the electronic structure and predict the reactivity of the molecule. nih.gov These calculations can determine parameters like bond dissociation energies and ionization potentials, which are crucial for predicting metabolic stability or antioxidant activity. nih.gov This integrated computational approach allows for the rational, in-silico design of next-generation compounds based on the this compound scaffold, saving significant time and resources.

Development of Sustainable and Economically Viable Production Methods

The long-term utility of any chemical compound is intrinsically linked to the ability to produce it in a sustainable and cost-effective manner. Future research on this compound must address these critical aspects. The primary synthesis of this diaryl ether likely involves a variation of the Ullmann condensation or Buchwald-Hartwig amination, coupling a 3-bromophenol (B21344) with a 2-halopyridine. While effective, these reactions often rely on expensive palladium catalysts and harsh conditions.

A key goal is to develop "green" synthetic routes. This could involve exploring the use of more abundant and less toxic copper catalysts or developing novel catalyst systems that operate under milder conditions, in greener solvents (like water or ethanol), or at very low catalyst loadings. The use of molecular sieve catalysts in the vapor phase has been shown to be a successful single-step, green method for producing other substituted pyridines and could be investigated. rsc.org

An economic projection for the production process is also essential for commercial viability. This involves a detailed analysis similar to that conducted for other specialty chemicals like 2-phenylethanol. researchgate.netresearchgate.net Such an analysis would evaluate costs associated with raw materials, energy consumption, waste treatment, and purification. Two scenarios could be considered: a smaller-scale process yielding a high-purity product for pharmaceutical or electronic applications, and a larger-scale, more cost-effective process for agrochemical use.

Table 2: Illustrative Economic Projection Scenarios

| Parameter | Scenario 1: High-Purity Production | Scenario 2: Bulk Agrochemical Production |

| Catalyst | High-cost Palladium catalyst | Lower-cost Copper catalyst |

| Purification | Multi-step recrystallization/chromatography | Single-step distillation/crystallization |

| Solvent | Anhydrous organic solvent | Recyclable or green solvent |

| Projected Cost/kg | High | Moderate |

| Target Market | Pharmaceuticals, OLEDs | Herbicides, Fungicides |

Note: Data are hypothetical and for illustrative purposes only.

By focusing on green chemistry principles and performing rigorous economic analysis, the production of this compound can be optimized to be both environmentally responsible and commercially attractive.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, Ullmann-type coupling between 3-bromophenol and 2-halopyridine derivatives (e.g., 2-chloropyridine) using a copper catalyst in polar aprotic solvents (e.g., DMF) at 100–120°C yields ~60–75% product . Alternatively, nickel-catalyzed reductive coupling of 2-halomethylpyridines with aryl bromides under inert atmospheres can achieve higher yields (up to 85%) but requires strict control of stoichiometry and reaction time . Key variables include catalyst loading (5–10 mol%), solvent choice (DMF vs. THF), and temperature.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :